Zimidoben

描述

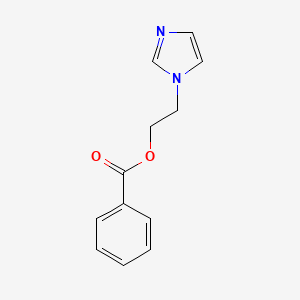

Structure

3D Structure

属性

CAS 编号 |

90697-56-6 |

|---|---|

分子式 |

C12H12N2O2 |

分子量 |

216.24 g/mol |

IUPAC 名称 |

2-imidazol-1-ylethyl benzoate |

InChI |

InChI=1S/C12H12N2O2/c15-12(11-4-2-1-3-5-11)16-9-8-14-7-6-13-10-14/h1-7,10H,8-9H2 |

InChI 键 |

DPTKNRPHFRFPCX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCCN2C=CN=C2 |

规范 SMILES |

C1=CC=C(C=C1)C(=O)OCCN2C=CN=C2 |

其他CAS编号 |

90697-56-6 |

产品来源 |

United States |

Synthetic Methodologies for Zimidoben and Its Analogues

Retrosynthetic Dissection of the Zimidoben Molecular Scaffold

A retrosynthetic analysis of this compound (I) reveals a logical disconnection approach that simplifies its complex structure into readily available starting materials. The primary disconnection point is the ester linkage, which separates the molecule into two key synthons: a benzoate (B1203000) precursor (II) and a 2-(1H-imidazol-1-yl)ethanol synthon (III). This disconnection is based on the well-established reliability of esterification reactions.

Further disconnection of the 2-(1H-imidazol-1-yl)ethanol synthon (III) at the C-N bond between the ethanol (B145695) linker and the imidazole (B134444) ring leads to two simpler building blocks: the imidazole ring (IV) and a 2-haloethanol or ethylene (B1197577) oxide (V). This strategy is predicated on the known N-alkylation reactions of imidazoles.

This two-step retrosynthetic approach provides a clear and efficient roadmap for the synthesis of this compound, starting from basic and commercially available chemical entities.

Established Synthetic Pathways for this compound Construction

The synthesis of this compound has been achieved through a convergent approach that mirrors the retrosynthetic analysis, focusing on the efficient assembly of its core components.

Approaches to the Imidazole Ring System within this compound

The imidazole moiety is a fundamental component of this compound. While various methods exist for the de novo synthesis of imidazole rings, a common and practical approach for this compound synthesis utilizes a pre-formed imidazole ring. The key starting material is often 1H-imidazole itself.

Strategies for Benzoate Ester Linkage Formation in this compound Synthesis

The formation of the benzoate ester linkage is a critical step in the synthesis of this compound. A prevalent and effective method involves the reaction of 1H-imidazole-1-ethanol with a benzoic acid derivative. epo.org Specifically, the synthesis can be achieved by reacting 1H-imidazole-1-ethanol with benzoyl chloride in a suitable solvent, often in the presence of an acid scavenger like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. epo.org

Another approach involves the use of benzoic acid itself, activated with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method facilitates the direct esterification of the alcohol.

| Reagent 1 | Reagent 2 | Coupling Agent/Catalyst | Solvent | Outcome | Reference |

| 1H-imidazole-1-ethanol | Benzoyl Chloride | Triethylamine | Dioxane | 2-(1H-Imidazol-1-yl)ethyl benzoate | epo.org |

| 1H-imidazole-1-ethanol | Benzoic Acid | DCC/DMAP | Dichloromethane | 2-(1H-Imidazol-1-yl)ethyl benzoate |

This table presents common strategies for the formation of the benzoate ester linkage in this compound synthesis.

Assembly of the Ethanol Linker Component of this compound

The ethanol linker is introduced by the N-alkylation of imidazole. A common method for preparing the key intermediate, 1H-imidazole-1-ethanol, is the reaction of imidazole with 2-chloroethanol. lookchem.com This reaction is typically carried out in the presence of a base to deprotonate the imidazole, facilitating the nucleophilic attack on the electrophilic carbon of 2-chloroethanol. Another method involves the reaction of imidazole with ethylene oxide, which directly yields 1H-imidazole-1-ethanol. lookchem.com The synthesis of 1H-imidazole-1-ethanol can also be achieved by reacting imidazole and ethylene glycol under appropriate temperature and reaction conditions. chembk.com

| Imidazole Source | Alkylating Agent | Conditions | Product | Reference |

| Imidazole | 2-Chloroethanol | Basic conditions | 1H-imidazole-1-ethanol | lookchem.com |

| Imidazole | Ethylene Oxide | Acidic conditions | 1H-imidazole-1-ethanol | lookchem.com |

| Imidazole | Ethylene Glycol | Elevated temperature | 1H-imidazole-1-ethanol | chembk.com |

This table summarizes methods for the assembly of the ethanol linker in the synthesis of this compound precursors.

Strategic Chemical Derivatization of this compound

The this compound scaffold presents multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues with potentially altered biological activities.

Functionalization of the Imidazole Nucleus in this compound Analogues

The imidazole nucleus of this compound is a key target for functionalization to generate novel analogues. The nitrogen atoms and the carbon atoms of the imidazole ring can be subjected to various chemical transformations.

One strategy involves the synthesis of analogues with substituents on the imidazole ring prior to the coupling with the benzoate moiety. For instance, the synthesis of nitroimidazole-containing derivatives has been reported. researchgate.net This involves coupling 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol with a variety of substituted benzoic acids. researchgate.net

Furthermore, the imidazole ring can be functionalized at its carbon positions. For example, lithiation of a protected imidazole scaffold allows for the introduction of various electrophiles at specific positions on the ring, leading to a wide array of substituted imidazole derivatives that can then be used to synthesize this compound analogues. researchgate.net The use of imidazole N-oxides as precursors also offers a versatile route for the functionalization at different positions of the imidazole ring. beilstein-journals.org

| Modification Strategy | Precursor | Reagents | Resulting Analogue | Reference |

| Nitro-group substitution | 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol | Substituted benzoic acids, EDCI, DMAP | Substituted 2-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfanyl}ethyl benzoates | researchgate.net |

| C-alkylation | Protected 2-chloro-1H-imidazole | n-BuLi, Electrophile | Alkylated imidazole precursor | researchgate.net |

| N-oxide functionalization | Imidazole N-oxide | Various coupling partners | Functionalized imidazole precursors | beilstein-journals.org |

This table details strategic approaches for the functionalization of the imidazole nucleus to create this compound analogues.

Biological Activity Profiling of Zimidoben: in Vitro Methodologies and Findings

Assessment of Zimidoben's Antimicrobial Activities

Information regarding the specific antimicrobial activities of this compound is not available in the provided search results. Broader searches for antimicrobial compounds have yielded results for various natural extracts and their constituents. For instance, essential oils from Cinnamomum aromaticum and Syzygium aromaticum have demonstrated activity against a range of bacterial and yeast strains mdpi.com. Similarly, compounds derived from Zingiberaceae plants, such as zerumbone and lariciresinol, have shown antibacterial and antifungal properties nih.gov.

Antibacterial Efficacy Studies of this compound

Specific studies on the antibacterial efficacy of this compound could not be located. Research on other compounds, such as extracts from Zingiber officinale (ginger), has shown effectiveness against Gram-positive bacteria nih.govdovepress.com. Methodologies for assessing antibacterial efficacy often involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) through assays like broth microdilution mdpi.comnih.gov.

Antifungal Efficacy Studies of this compound

Data on the antifungal efficacy of this compound is not present in the search results. As a point of reference, zerumbone, a compound from Zingiber zerumbet, has been evaluated for its antifungal activity against Candida albicans, with determined MIC and Minimum Bactericidal Concentration (MBC) values nih.gov. Antifungal efficacy can be enhanced through nanotechnology, as seen with formulations of Amphotericin B which show improved activity and reduced toxicity frontiersin.org.

Investigation of this compound's Anti-inflammatory Modulatory Effects

There is no information available regarding the anti-inflammatory effects of this compound. However, the anti-inflammatory properties of other natural compounds have been investigated. For example, zerumbone has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in vitro mdpi.com. Extracts from Zingiber officinale have also demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines like TNF-α and IL-6 nih.govmedtigo.com.

Exploration of Other Prospective Biological Activities Exhibited by this compound and Analogues (e.g., Antiproliferative Activity)

While there is no specific information on the antiproliferative activity of this compound, studies on its analogues and other compounds provide insight into this area of research. For instance, analogues of dehydrodieugenol B have been synthesized and tested for their activity against Leishmania infantum nih.gov. The antiproliferative effects of various plant extracts and their constituents, such as zerumbone and β-sitosterol derivatives, have been evaluated against different cancer cell lines, often using the MTT assay to determine IC50 values nih.govresearchgate.netdovepress.com. The antiproliferative activity of Syzygium cumini bark extract against Ehrlich Ascites Carcinoma (EAC) cells has been linked to the induction of apoptosis nih.gov.

Methodological Considerations for In Vitro Biological Assays of this compound

General methodologies for valid in vitro bioassays are applicable to the study of compounds like this compound. A systematic approach to validation includes a literature survey, evaluation of sample stability, and testing of the biosystem's performance nih.gov. For cytotoxicity and antiproliferative assays, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method that assesses cell viability by measuring mitochondrial activity mdpi.com. When conducting these assays in microtiter plates, it is crucial to quantify the freely dissolved concentrations to ensure reliable data for in vitro-to-in vivo extrapolation researchgate.net. Bioassay-guided fractionation is a useful strategy to identify active components within a crude extract, as demonstrated in the study of Excoecaria lucida leaves nih.gov.

Mechanistic Elucidation of Zimidoben S Actions at the Molecular and Cellular Level

Identification and Validation of Zimidoben's Putative Molecular Targets

The initial step in understanding the mechanism of action for any compound, including this compound, involves the identification of its molecular targets. For a compound noted as an anti-infective, these targets are likely to be proteins or enzymes essential for the survival or proliferation of a pathogen.

Putative Target Identification Strategies:

Affinity Chromatography: This technique would involve immobilizing this compound on a solid support and passing a lysate of the target organism over it. Proteins that bind to this compound would be captured and subsequently identified using mass spectrometry.

Computational Docking: In silico methods can predict the binding of this compound to the known crystal structures of various essential microbial enzymes. This can provide a list of potential targets that can then be validated experimentally.

Genetic Screening: Techniques such as transposon mutagenesis in the target organism could identify genes that, when mutated, confer resistance or increased sensitivity to this compound, suggesting the gene product is a target or part of the target pathway.

Validation of Putative Targets:

Once potential targets are identified, validation is crucial. This would typically involve:

In Vitro Assays: Expressing and purifying the putative target protein and testing whether this compound can directly inhibit its activity in a controlled environment.

Overexpression/Knockdown Studies: Modifying the expression levels of the target protein in the pathogen. Overexpression of the target might lead to increased resistance to this compound, while decreased expression could enhance its efficacy.

Given the benzohydrazide (B10538) scaffold of this compound, potential targets could include enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways crucial for the pathogen.

Analysis of this compound-Ligand Binding Interactions

Following the identification and validation of a molecular target, the next step is to characterize the physical interaction between this compound and the target protein. This analysis provides insights into the affinity and specificity of the binding.

Key Methodologies:

Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed during the binding event, providing a comprehensive thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR can measure the real-time association and dissociation of this compound with its target, providing kinetic data (kon and koff) in addition to the binding affinity.

X-ray Crystallography: Co-crystallizing this compound with its target protein can provide a high-resolution, three-dimensional structure of the complex. This would reveal the precise binding site and the specific amino acid residues involved in the interaction.

Hypothetical Binding Profile for this compound:

Based on its chemical structure, this compound would likely engage in a combination of hydrogen bonding, hydrophobic interactions, and potentially π-stacking with residues in the active site of its target enzyme.

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bonding | Hydrazide moiety (-C(=O)NHN=), Methoxy (B1213986) group (-OCH3) |

| Hydrophobic Interactions | Phenyl rings |

| π-stacking | Phenyl rings |

Modulation of Cellular Pathways by this compound

Investigative Approaches:

Transcriptomics (RNA-Seq): This would reveal changes in gene expression in the pathogen upon treatment with this compound, highlighting the pathways that are up- or down-regulated.

Proteomics: Using techniques like 2D-gel electrophoresis or mass spectrometry-based methods, changes in the protein expression profile of the organism can be analyzed post-treatment.

Metabolomics: This approach would identify alterations in the levels of various metabolites, providing a functional readout of the cellular pathways affected by this compound.

For an anti-infective agent, pathways related to cell division, energy metabolism, and stress response would be of particular interest.

Kinetic Studies of this compound's Potential Enzymatic Interactions

If the validated molecular target of this compound is an enzyme, detailed kinetic studies are necessary to understand the nature of its inhibitory action.

Standard Kinetic Analyses:

Enzyme Inhibition Assays: By measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and this compound, the mode of inhibition can be determined.

Michaelis-Menten Kinetics: Plotting the reaction velocity against the substrate concentration allows for the determination of key kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity).

Lineweaver-Burk or Hanes-Woolf Plots: These graphical representations of the kinetic data help to distinguish between different types of reversible inhibition (competitive, non-competitive, uncompetitive) and can also indicate irreversible inhibition.

Illustrative Enzyme Inhibition Data:

The following table represents hypothetical data for the inhibition of a putative target enzyme by this compound, demonstrating a competitive inhibition mechanism where the inhibitor competes with the substrate for the active site.

| Substrate Conc. (µM) | No Inhibitor (V0) | + this compound (V0) |

| 5 | 0.25 | 0.14 |

| 10 | 0.40 | 0.25 |

| 20 | 0.57 | 0.40 |

| 40 | 0.73 | 0.57 |

| 80 | 0.85 | 0.73 |

In this hypothetical scenario, the presence of this compound increases the apparent Km of the enzyme for its substrate, while Vmax remains unchanged, which is characteristic of competitive inhibition.

Advanced Computational and Theoretical Chemistry in Zimidoben Research

Molecular Modeling and Simulation of Zimidoben's Conformational Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to observe the time-dependent behavior of a molecular system. epa.govncats.io By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the conformational landscape of a molecule like this compound, revealing its flexibility and preferred three-dimensional structures. targetmol.cn

Hypothetical Research Findings:

A hypothetical MD simulation of this compound could reveal several distinct conformational clusters. For instance, the molecule might predominantly exist in either an extended conformation, where the phenyl and imidazole (B134444) rings are far apart, or a folded conformation, where they are closer together due to intramolecular interactions. The relative populations of these states can be quantified, providing insight into the molecule's dynamic equilibrium.

To illustrate the type of data obtained from such a study, a hypothetical table of results is presented below. This table outlines the major conformational states (clusters) of this compound identified from a simulated trajectory, their relative populations, and the average distance between the centers of the phenyl and imidazole rings for each state.

| Conformer Cluster | Relative Population (%) | Average Phenyl-Imidazole Distance (Å) | Key Dihedral Angle (C-O-C-C) Range (degrees) |

|---|---|---|---|

| Extended | 65 | 8.2 | 150 to 180 |

| Partially Folded | 25 | 6.5 | 80 to 110 |

| Folded | 10 | 4.8 | -20 to 20 |

In Silico Prediction of this compound's Biological Interaction Profiles

In silico methods are instrumental in predicting how a small molecule like this compound might interact with biological macromolecules, thereby identifying potential therapeutic targets and mechanisms of action. Two widely used techniques in this domain are molecular docking and pharmacophore modeling.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this would involve docking its various low-energy conformations (as identified by MD simulations) into the binding sites of a library of proteins, such as those from pathogenic bacteria or fungi, given its development as an anti-infective agent. The docking algorithm scores the different poses based on factors like electrostatic and van der Waals interactions, providing a ranked list of potential protein targets.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. A pharmacophore model for this compound would highlight key features such as hydrogen bond acceptors (the carbonyl oxygen and imidazole nitrogens), aromatic rings, and hydrophobic centers. This model could then be used to screen large databases for other compounds that fit the model, potentially identifying novel scaffolds with similar activity.

Hypothetical Research Findings:

A hypothetical in silico screening campaign for this compound against a panel of bacterial enzymes might predict strong binding to a specific enzyme, for example, a bacterial DNA gyrase. The docking results would suggest a specific binding mode, such as the benzoate (B1203000) group forming pi-stacking interactions with aromatic residues in the binding pocket, while the imidazole moiety engages in hydrogen bonding with a key catalytic residue.

The following hypothetical data table summarizes the results of a molecular docking study of this compound against several potential bacterial protein targets. The docking score represents the predicted binding affinity, with more negative values indicating stronger binding.

| Protein Target | Organism | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| DNA Gyrase Subunit B | Escherichia coli | -8.9 | H-bond with Asp73, Pi-stacking with Tyr122 |

| Dihydrofolate Reductase | Staphylococcus aureus | -7.5 | H-bond with Ile94, Hydrophobic interaction with Leu54 |

| Peptidyl-tRNA Hydrolase | Pseudomonas aeruginosa | -6.8 | H-bond with Asn10, Electrostatic interaction with Arg117 |

Quantum Chemical Calculations for this compound's Electronic Structure and Reactivity

Quantum chemistry provides fundamental insights into the electronic properties of a molecule, which govern its reactivity and interactions. Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of this compound with high accuracy.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive. The spatial distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be located on the electron-rich phenyl and imidazole rings, while the LUMO might be centered on the ester group.

Furthermore, quantum chemical calculations can determine various reactivity descriptors, such as the electrostatic potential (ESP) mapped onto the electron density surface. The ESP map visually identifies the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. This is invaluable for understanding non-covalent interactions, such as hydrogen bonding and pi-stacking, which are critical for biological activity.

Hypothetical Research Findings:

A hypothetical DFT calculation on this compound would likely reveal that the regions around the imidazole nitrogen atoms and the carbonyl oxygen are the most electron-rich, making them prime locations for hydrogen bond acceptance. The calculation of the HOMO-LUMO gap would provide a quantitative measure of its kinetic stability. For instance, a calculated gap of 5.5 eV would suggest a moderately stable molecule.

The following table presents hypothetical data from a quantum chemical analysis of this compound, performed using DFT at the B3LYP/6-31G(d) level of theory.

| Property | Calculated Value | Interpretation |

|---|---|---|

| Energy of HOMO | -6.8 eV | Region of electron donation (likely phenyl/imidazole rings) |

| Energy of LUMO | -1.3 eV | Region of electron acceptance (likely ester/imidazole rings) |

| HOMO-LUMO Gap | 5.5 eV | Indicates moderate chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Indicates a significant degree of polarity |

Advanced Analytical Techniques in Zimidoben Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Zimidoben Structure Elucidation

NMR spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). By examining the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can deduce the arrangement of atoms and functional groups within a molecule. In the context of this compound (C12H12N2O2), ¹H NMR would provide information about the different types of hydrogen atoms and their environments, while ¹³C NMR would reveal the distinct carbon atoms. Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) could further confirm connectivity and aid in complete structural assignment. Although general applications of ¹H and ¹³C NMR in compound characterization are widely documented, specific NMR spectral data or detailed analyses for this compound were not found in the provided search results. ncats.iogoogle.comgoogle.com

Mass Spectrometry (MS) for this compound Identification and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is also invaluable for determining the purity of a sample and identifying unknown compounds by comparing their mass spectra to databases. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) MS could be used to obtain the molecular ion peak, confirming its molecular weight of approximately 216.24 g/mol . epa.govhodoodo.com Fragmentation patterns observed in the mass spectrum can provide clues about the compound's substructures. High-resolution mass spectrometry (HRMS) can provide a more precise molecular weight, allowing for the determination of the exact elemental composition. While mass spectrometry is mentioned in the context of characterizing other compounds in some sources, specific mass spectral data or fragmentation analysis for this compound was not available in the search results. ncats.iogoogle.comgoogle.comscribd.comgoogleapis.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Studies

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, creating a unique spectral fingerprint. For this compound, IR spectroscopy could potentially identify the presence of carbonyl (C=O), amine (N-H), and aromatic C-H bonds, among others, based on their characteristic absorption bands. googleapis.comwto.orggoogleapis.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. This technique is particularly useful for detecting chromophores (groups of atoms that absorb UV or visible light) and can be used for quantitative analysis based on the Beer-Lambert Law. google.com For this compound, if it contains chromophores, its UV-Vis spectrum would show absorption maxima at specific wavelengths, which could be used for its detection and quantification in solutions. However, specific IR or UV-Vis spectra or detailed spectroscopic studies of this compound were not found in the provided search results.

Chromatographic Techniques for this compound Separation and Quantification

Chromatographic techniques are essential for separating components in a mixture, identifying individual compounds, and quantifying their amounts. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with detectors like UV-Vis or Mass Spectrometry, are widely used in chemical analysis. HPLC could be employed to assess the purity of a this compound sample, identify impurities, and quantify the amount of this compound present in a mixture. Different stationary phases and mobile phases could be explored to achieve optimal separation. GC would be suitable if this compound is sufficiently volatile. While chromatography is mentioned as a purification or analysis method in some general contexts within the search results, specific chromatographic conditions, retention times, or purity data for this compound were not available. google.comscribd.com

This compound is a known chemical compound with a defined molecular formula and CAS number, historically investigated as an antiinfective. While advanced analytical techniques such as NMR, MS, IR, UV-Vis spectroscopy, and chromatography are standard tools for the characterization of organic molecules and are mentioned in the broader chemical literature and patents that list this compound, specific detailed research findings, spectral data, or chromatographic parameters for this compound itself were not readily found in the publicly available search results. Therefore, a comprehensive review focusing solely on the detailed application of these techniques in this compound research with specific data tables cannot be provided based on the available information.

Comparative Analysis of Zimidoben Within Imidazole Containing Compound Classes

Structural Homologies and Distinctions with Known Imidazole (B134444) Derivatives

The fundamental homology shared by Zimidoben and all related compounds is the imidazole ring itself—a planar, aromatic heterocycle with nitrogen atoms at positions 1 and 3. nih.govtsijournals.com This core endows the molecules with unique physicochemical properties, including amphoteric nature (acting as both a weak acid and a weak base), the ability to form hydrogen bonds, and participation in various molecular interactions. ajrconline.orgtsijournals.com The diversity in this chemical class arises from the variety of substituents attached to the carbon and nitrogen atoms of this ring.

This compound's structure (Molecular Formula: C₁₂H₁₂N₂O₂) features specific substitutions on the imidazole core that define its chemical identity. ncats.io When compared with other prominent imidazole derivatives, both common patterns and key distinctions become apparent.

Azole Antifungals (e.g., Fluconazole (B54011), Ketoconazole): These compounds typically feature an N-substituted imidazole ring linked to halogenated phenyl groups, often via a short carbon chain containing a hydroxyl group. researchgate.net This contrasts with this compound's specific arrangement of substituents. The presence of one or more halogenated aromatic rings is a common feature designed to enhance lipophilicity and target-site interaction.

Nitroimidazoles (e.g., Metronidazole): This class is characterized by a nitro group (NO₂) attached to the imidazole ring, which is crucial for its antimicrobial mechanism of action. This nitro group is absent in this compound and many other imidazole classes like the azole antifungals.

H₂-Receptor Antagonists (e.g., Cimetidine): These molecules possess a side chain containing a cyanoguanidine group, which is structurally distinct from the substituents found on this compound. The side chain is critical for its antagonist activity at the histamine (B1213489) H₂ receptor.

The structural variations among these derivatives dictate their pharmacological profiles. The specific nature, size, and electronic properties of the substituents on the imidazole ring control the molecule's ability to bind to its specific biological target.

| Feature | This compound | Fluconazole (Antifungal) | Metronidazole (B1676534) (Antibacterial) |

| Core Structure | Imidazole Ring | Imidazole Ring (as Triazole) | Imidazole Ring |

| Key Substituent | Specific side chains (undisclosed proprietary structure) | Dihalogenated phenyl groups and a triazole ring | Nitro group (NO₂) |

| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₃H₁₂F₂N₆O | C₆H₉N₃O₃ |

Comparative Biological Activity Spectrum Across Diverse Imidazole Derivatives

The imidazole scaffold gives rise to compounds with an exceptionally broad range of biological activities. jchemrev.com The classification of this compound as an anti-infective agent places it within the antimicrobial branch of the imidazole family. ncats.io However, this family's therapeutic applications extend far beyond this designation.

Anti-Infective Activity: this compound shares its general therapeutic area with nitroimidazoles like metronidazole and benznidazole, which are effective against anaerobic bacteria and protozoa. researchgate.netijpsjournal.com The azole antifungals, such as fluconazole and clotrimazole, represent another major anti-infective class, targeting a wide range of pathogenic fungi. ijpsjournal.comclinmedkaz.org

Anticancer Activity: A growing number of imidazole derivatives have been investigated for their anticancer properties. ajrconline.org For instance, anastrozole (B1683761) is an aromatase inhibitor used in breast cancer therapy, and dacarbazine (B1669748) is an alkylating agent used for treating melanoma and Hodgkin's lymphoma. nih.govajrconline.org Their activity stems from interactions with targets like enzymes and nucleic acids involved in cancer progression. nih.gov

Anti-inflammatory Activity: Certain imidazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX). This activity is distinct from the primary anti-infective role of compounds like this compound.

Other Activities: The versatility of the imidazole ring is further demonstrated by its presence in drugs with other functions, including antiviral (e.g., enviroxime), antihypertensive (e.g., losartan), and antiulcer agents (e.g., omeprazole). nih.govclinmedkaz.org

This wide spectrum of activity underscores how modifications to the imidazole scaffold can dramatically shift the compound's therapeutic use.

| Compound Class | Primary Biological Activity | Example Compound(s) |

| This compound's Class | Anti-infective | This compound |

| Nitroimidazoles | Antibacterial, Antiprotozoal | Metronidazole, Tinidazole nih.gov |

| Azole Antifungals | Antifungal | Fluconazole, Ketoconazole ijpsjournal.com |

| Aromatase Inhibitors | Anticancer | Anastrozole ajrconline.org |

| Alkylating Agents | Anticancer | Dacarbazine nih.gov |

| H₂-Receptor Antagonists | Antiulcer | Cimetidine clinmedkaz.org |

| Angiotensin II Receptor Blockers | Antihypertensive | Losartan clinmedkaz.org |

Elucidation of Common and Unique Mechanistic Principles within Imidazole Chemistry

While the specific mechanism of action for this compound is not publicly detailed, the mechanistic principles of other imidazole derivatives provide a framework for understanding how these compounds function at a molecular level.

A common mechanistic principle across many imidazole derivatives is their ability to interact with metalloenzymes. The nitrogen atoms in the imidazole ring are excellent ligands for metal ions, such as the iron in the heme group of cytochrome P450 enzymes. This interaction is central to the mechanism of two major classes:

Azole Antifungals: These drugs, like ketoconazole, inhibit the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. By disrupting ergosterol production, azoles compromise the integrity and function of the membrane, leading to fungal cell death. ijpsjournal.com

Aromatase Inhibitors: Anticancer agents like anastrozole also target a cytochrome P450 enzyme, namely aromatase. They bind to the heme iron of the enzyme, blocking its ability to convert androgens to estrogens, thereby depriving hormone-sensitive breast cancer cells of the estrogen they need to grow.

A unique mechanistic principle is exemplified by the nitroimidazoles. The mechanism of compounds like metronidazole is dependent on the reductive activation of their nitro group, a feature not present in this compound or azole antifungals. In the anaerobic environment of certain bacteria and protozoa, the nitro group is reduced, creating highly reactive cytotoxic intermediates. These intermediates cause damage to microbial DNA and other macromolecules, leading to cell death. nih.gov This reductive activation is selective for anaerobic or microaerophilic pathogens, which possess the necessary low redox potential enzymes.

Future Directions and Emerging Research Avenues for Zimidoben

Development of Next-Generation Zimidoben Analogues with Enhanced Specificity

A key area of future research involves the rational design and synthesis of this compound analogues. The goal is to create compounds with improved specificity towards particular biological targets or pathways, thereby minimizing off-target effects and potentially increasing efficacy. This process often involves systematic structural modifications to the this compound scaffold.

Studies in analogue development for other compounds highlight the importance of exploring different substituents and their positions to modulate binding affinity and selectivity. For instance, research on benziodarone (B1666584) analogues demonstrated that specific substitutions on the benzofuran (B130515) ring significantly impacted selective binding to transthyretin in human plasma. acs.org Similarly, the development of NAD+ analogues has focused on modifications that enhance specificity for particular enzymes like PARP1. researchgate.netrsc.org These examples underscore the potential for targeted structural changes to yield analogues of this compound with enhanced specificity for desired interactions.

Future work will likely involve:

Structure-Activity Relationship (SAR) Studies: Detailed investigations into how alterations in the chemical structure of this compound affect its biological activity and specificity. This iterative process is crucial for optimizing lead compounds. openaccessjournals.com

Rational Design: Utilizing insights from SAR studies and computational modeling to design novel this compound analogues with predicted enhanced specificity for identified targets.

Synthesis of Analogues: Developing efficient synthetic routes to produce the designed this compound analogues. openaccessjournals.com

Comparative Analysis: Rigorously comparing the specificity and activity of the synthesized analogues against the parent this compound compound in relevant biological assays.

Integration of this compound Research into High-Throughput Screening Paradigms

Integrating this compound and its growing library of analogues into high-throughput screening (HTS) paradigms represents a significant future direction. HTS allows for the rapid assessment of large numbers of compounds against specific biological targets or phenotypic assays, accelerating the identification of promising candidates for further investigation. bmglabtech.comwikipedia.org

The application of HTS in chemical research enables the quick screening of extensive compound libraries in a cost-effective manner. bmglabtech.com This is particularly valuable for identifying "hits" or "leads" that exhibit a desired activity. bmglabtech.com While traditional HTS often involves testing compounds at a single concentration, advancements like quantitative HTS (qHTS) provide more comprehensive concentration-response data from the initial screen, reducing false positives and negatives and offering insights into structure-activity relationships earlier in the process. nih.gov

Future integration of this compound into HTS will likely involve:

Assay Development: Establishing robust and miniaturized biological assays suitable for high-throughput screening, specific to the suspected or intended biological targets of this compound.

Library Preparation: Preparing libraries of this compound and its analogues in formats compatible with automated liquid handling systems and microplate readers. bmglabtech.comwikipedia.org

Automated Screening: Utilizing robotic workstations and automation systems to perform rapid screening of the compound libraries against the developed assays. bmglabtech.comwikipedia.orgnih.gov

Data Acquisition and Analysis: Implementing sophisticated software for the rapid acquisition and analysis of large datasets generated from HTS campaigns, enabling efficient identification of active compounds. bmglabtech.comwikipedia.org

Advanced Methodologies for this compound's Deeper Biological Characterization

To fully understand this compound's potential, future research will necessitate the application of advanced methodologies for deeper biological characterization. This goes beyond initial screening to elucidate the precise mechanisms of action, identify interacting partners, and assess its effects in more complex biological systems.

Advanced techniques commonly employed in small molecule characterization include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers high sensitivity and is suitable for analyzing compounds in biological matrices. wuxiapptec.comchromatographyonline.comwuxiapptec.com Biophysical methods also play a crucial role in understanding compound-target interactions. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various spectroscopic methods (e.g., NMR, IR) can provide detailed information on binding kinetics, thermodynamics, and conformational changes upon binding. nih.govsolubilityofthings.com

Future characterization efforts for this compound may involve:

Target Identification Studies: Employing techniques like affinity chromatography coupled with mass spectrometry to identify the specific proteins or biomolecules that this compound interacts with in a biological context. nih.gov

Mechanistic Studies: Utilizing biochemical and cell-based assays to dissect the detailed molecular pathways influenced by this compound. This could involve enzyme activity assays, reporter gene assays, or pathway-specific readouts. nih.gov

Biophysical Characterization of Interactions: Applying techniques such as SPR or ITC to quantify the binding affinity and kinetics between this compound and its identified targets. nih.gov

Cellular Assays: Conducting advanced cell-based assays, potentially including high-content screening, to evaluate this compound's effects on cellular phenotypes, localization of biomolecules, or other complex cellular processes. nih.gov

Theoretical Predictions and Experimental Validation in Future this compound Research Initiatives

The integration of theoretical predictions with experimental validation is becoming increasingly important in chemical research and will be crucial for guiding future this compound initiatives. Computational chemistry can provide valuable insights into this compound's properties, reactivity, and potential interactions, helping to prioritize experimental efforts. aip.orgresearchgate.net

Theoretical methods can predict molecular structures, reaction mechanisms, and material properties. researchgate.net These predictions can then be tested and confirmed through experimental validation. solubilityofthings.comchemrxiv.org This iterative process of theory guiding experiment and experiment refining theory accelerates the discovery and understanding of chemical compounds. aip.org

Future research involving theoretical predictions and experimental validation for this compound may include:

Computational Modeling: Using techniques such as molecular docking and molecular dynamics simulations to predict how this compound might interact with potential biological targets and to understand the dynamics of these interactions. researchgate.net

Property Prediction: Employing theoretical calculations to predict this compound's physicochemical properties, such as solubility, lipophilicity, and electronic structure, which are relevant to its biological activity and behavior.

Virtual Screening: Utilizing computational methods to screen large databases of compounds for potential this compound analogues with desired properties or predicted activity against specific targets. mdpi.com

Experimental Validation: Designing and conducting targeted experiments to validate the predictions made through theoretical calculations, such as confirming binding affinities predicted by docking studies or verifying predicted reaction outcomes. researchgate.net

By pursuing these future directions, researchers aim to fully characterize this compound, develop improved analogues with enhanced properties, and explore its potential applications across various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。